
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- is an organic compound that features a benzene ring substituted with a 4-methoxy group and a 1-(4,4-diphenyl-3-butenyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- typically involves the reaction of 4-methoxybenzene with 4,4-diphenyl-3-butenyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxybenzene acts as a nucleophile attacking the electrophilic carbon in the 4,4-diphenyl-3-butenyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond in the 4,4-diphenyl-3-butenyl group to a single bond.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-chloro-: Similar structure but with a chloro group instead of a methoxy group.
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-nitro-: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Eigenschaften
CAS-Nummer |
649556-18-3 |
|---|---|
Molekularformel |
C23H22O |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-(4,4-diphenylbut-3-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C23H22O/c1-24-22-17-15-19(16-18-22)9-8-14-23(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-18H,8-9H2,1H3 |
InChI-Schlüssel |
XSZIJKFEQVLXBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


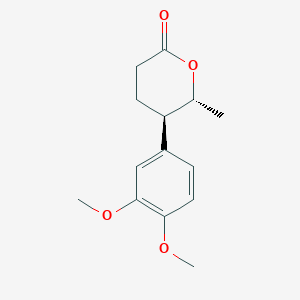
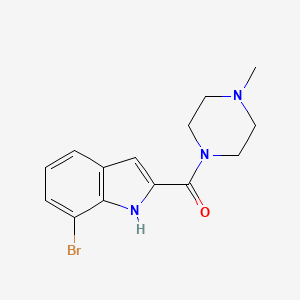
![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)
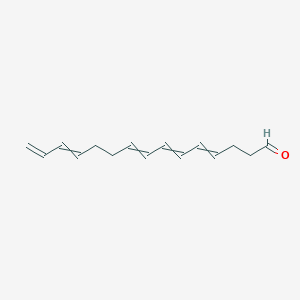

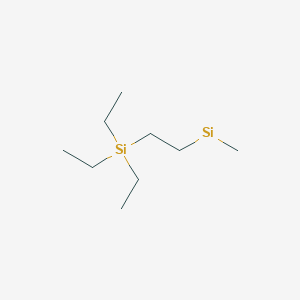


![N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)
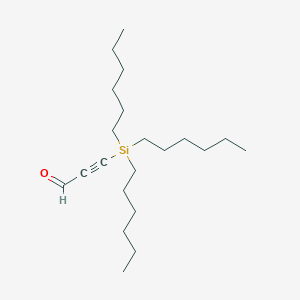
![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)
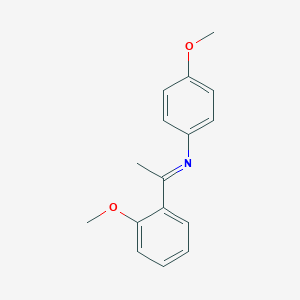
![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)

